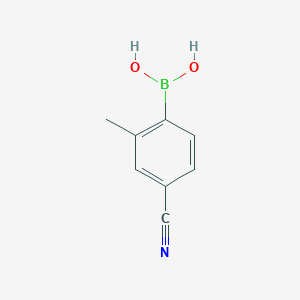

(4-Cyano-2-methylphenyl)boronic acid

Descripción

Overview of Arylboronic Acids in Modern Organic Chemistry

Arylboronic acids, organic compounds featuring an aryl group and a boronic acid functional group (-B(OH)₂), have become indispensable tools in contemporary organic synthesis. raineslab.comresearchgate.net Their prominence stems largely from their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. rsc.orgresearchgate.net This reaction allows for the efficient formation of carbon-carbon (C-C) bonds, a fundamental process for constructing the skeletons of complex organic molecules. researchgate.net The broad appeal of arylboronic acids is due to their general stability to air and moisture, low toxicity, and the mild, functional-group-tolerant conditions under which they react. nih.govnih.gov These characteristics make them highly valuable in the pharmaceutical, agrochemical, and materials science industries. chemicalbook.com

Historical Development and Expanding Utility of Boronic Acid Derivatives

The history of boronic acids dates back to 1860 when Edward Frankland first reported the synthesis of a member of this class. nih.govnih.gov However, their widespread use in synthesis did not take off until the late 20th century, following the development of palladium-catalyzed cross-coupling reactions by Akira Suzuki and Norio Miyaura in the late 1970s and early 1980s. rsc.org Initially used for creating biaryl linkages, the utility of boronic acid derivatives has expanded significantly. nih.gov Chemists now use them in a variety of other transformations, including Chan-Lam coupling for C-N and C-O bond formation, conjugate additions to unsaturated systems, and as protecting groups. researchgate.net Furthermore, the development of boronate esters and trifluoroborate salts has provided chemists with a suite of reagents with tailored stability and reactivity. chemicalbook.com In medicinal chemistry, the boronic acid moiety itself is a key feature in drugs like bortezomib (B1684674) and has been explored for applications in sensors and drug delivery systems. nih.govnih.govresearchgate.net

Research Context and Academic Significance of (4-Cyano-2-methylphenyl)boronic acid

This compound is a substituted arylboronic acid of particular interest in medicinal chemistry. Its academic significance lies in its use as a specialized building block for creating complex molecular architectures that are not easily accessible by other means. The specific arrangement of the cyano (-CN) and methyl (-CH₃) groups on the phenyl ring imparts distinct electronic and steric properties to the molecule.

This compound is notably used as a key reagent in the synthesis of potent and selective histamine (B1213489) H₃ receptor antagonists. beilstein-journals.org Histamine H₃ receptors are a target for treating various neurological and cognitive disorders. The biphenyl (B1667301) scaffold is a common feature in many H₃ receptor ligands, and this compound provides the specific substituted "eastern" half of these biaryl structures. The cyano group often acts as a crucial hydrogen bond acceptor, while the methyl group helps to define the shape and conformation of the final molecule, both of which are critical for high-affinity binding to the receptor target. nih.gov Therefore, the significance of this specific boronic acid is directly tied to its role in constructing pharmacologically active agents with tailored properties.

Structure

2D Structure

Propiedades

IUPAC Name |

(4-cyano-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCVYEOTYJCNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C#N)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584927 | |

| Record name | (4-Cyano-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313546-18-8 | |

| Record name | B-(4-Cyano-2-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313546-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Cyano-2-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Cyano-2-methyl-phenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 4 Cyano 2 Methylphenyl Boronic Acid

Established Synthetic Pathways to Arylboronic Acids

The preparation of arylboronic acids is a cornerstone of modern organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Several general methods have been developed and refined over the years.

One of the earliest and most common methods involves the reaction of an organometallic intermediate, such as a Grignard reagent (Aryl-MgBr) or an organolithium species (Aryl-Li), with a trialkyl borate (B1201080) ester, typically trimethyl borate or triisopropyl borate, at low temperatures. researchgate.netnih.gov This is followed by acidic hydrolysis to yield the final arylboronic acid. While widely used, the Grignard approach can sometimes result in low yields. nih.gov

Another key strategy is the transition metal-catalyzed cross-coupling of aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov This reaction, often referred to as the Miyaura borylation, is typically catalyzed by a palladium complex and provides a direct route to arylboronic esters, which can then be hydrolyzed. nih.gov

Direct C-H bond functionalization has emerged as a powerful, atom-economical alternative. nih.gov This approach utilizes transition metal catalysts, most notably iridium complexes, to directly replace an aromatic C-H bond with a boryl group. researchgate.netorganic-chemistry.org This avoids the need to pre-functionalize the aromatic ring with a halide.

Other established routes include the transmetallation of aryl silanes or stannanes with boron halides and the Sandmeyer-type borylation of arylamines. nih.govorganic-chemistry.org

Table 1: Comparison of General Synthetic Pathways to Arylboronic Acids

| Method | Starting Material | Boron Source | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Organometallic Route | Aryl Halide/Arene | Trialkyl Borate | Mg (for Grignard), n-BuLi (for Organolithium) | Wide substrate scope, well-established | Requires low temperatures, sensitive to functional groups |

| Miyaura Borylation | Aryl Halide/Triflate | Diboron Reagent (e.g., B₂pin₂) | Palladium Catalyst (e.g., PdCl₂(dppf)) | High functional group tolerance, high yields | Cost of palladium catalysts and diboron reagents nih.gov |

| Direct C-H Borylation | Arene | Diboron Reagent or Pinacolborane | Iridium or Rhodium Catalyst | High atom economy, avoids pre-functionalization nih.gov | Regioselectivity can be a challenge |

| Transmetallation | Aryl Silane/Stannane | Boron Halide (e.g., BBr₃) | None | Forms arylboron dihalides directly | Stannane reagents are toxic nih.gov |

Specific Methodologies for the Boronation of 4-Cyano-2-methylbenzene Derivatives

Synthesizing (4-Cyano-2-methylphenyl)boronic acid requires methods that are compatible with the electron-withdrawing cyano group and the electron-donating methyl group, and which can control the position of borylation. The starting material is typically a derivative of 3-methylbenzonitrile (B1361078) (also known as m-tolunitrile).

A primary route would be the Miyaura borylation of a halogenated precursor, such as 4-bromo-3-methylbenzonitrile (B1271910). This reaction would offer a direct and regiochemically controlled pathway to the corresponding boronic ester, which is then hydrolyzed.

Direct C–H activation presents a more advanced and efficient route. Research has shown that iridium-catalyzed borylation can be directed by steric factors. nih.gov For 4-substituted benzonitriles, borylation occurs selectively at the 2-position, adjacent to the cyano group, particularly when the substituent at the 4-position is sterically larger than the cyano group. nih.gov This sterically directed approach is a powerful tool for achieving the desired regiochemistry.

Another innovative strategy involves the rhodium-catalyzed reaction of aryl cyanides with a diboron reagent. organic-chemistry.org This method proceeds via the cleavage of the carbon-cyano bond, allowing for the regioselective introduction of a boryl group where the cyano group was previously located. This would be applicable if starting from a different isomer to achieve the target structure.

Traditional organometallic routes using Grignard or organolithium reagents prepared from a corresponding halide (e.g., 4-bromo-3-methylbenzonitrile) could be complicated by the electrophilic nature of the cyano group, which could be attacked by the nucleophilic organometallic species.

Table 2: Regioselective Boronation Strategies for Substituted Benzonitriles

| Strategy | Precursor Example | Key Catalyst/Reagent | Mechanism Highlight | Outcome for Target Synthesis |

|---|---|---|---|---|

| Miyaura Borylation | 4-Bromo-3-methylbenzonitrile | Palladium(0) complex, B₂pin₂ | Cross-coupling at the C-Br bond | Direct, regiochemically defined route. |

| Sterically Directed C-H Borylation | 4-Substituted-benzonitrile | Iridium complex, B₂pin₂ | C-H activation ortho to the cyano group, directed by sterics. nih.gov | Potentially applicable, but depends on relative directing effects of -CN and -CH₃. |

Advanced Synthetic Strategies for Yield and Purity Optimization

Optimizing the synthesis of this compound involves refining reaction conditions and purification methods.

For organometallic pathways, the addition of lithium chloride (LiCl) can be crucial. It facilitates the formation of highly active Grignard and organolithium reagents from aryl bromides, allowing reactions to proceed smoothly and with high yields at more practical temperatures like 0°C. organic-chemistry.org

Flow chemistry offers a significant advantage for reactions involving highly reactive intermediates, such as organolithiums. By using a continuous flow setup, reaction times can be reduced to mere seconds. This minimizes side reactions, such as protonation or alkylation, and prioritizes the desired borylation, leading to higher yields and throughput. organic-chemistry.org

Catalyst selection is paramount in C-H borylation. Iridium complexes featuring bidentate silyl (B83357) ligands with phosphorus or nitrogen donors have proven highly effective for the ortho-borylation of a wide array of substituted aromatics, enhancing both yield and selectivity. organic-chemistry.org

For purification, a common strategy is to convert the crude boronic acid into its more stable and easily handled pinacol (B44631) ester derivative. rsc.org Boronic acid pinacol esters are generally less prone to dehydration and decomposition, and their crystallinity facilitates purification by chromatography or recrystallization. The pure ester can then be cleanly converted back to the boronic acid via methods like oxidative cleavage with sodium periodate (B1199274) (NaIO₄) or displacement with a different diol. organic-chemistry.org

Stereochemical Considerations in Boronic Acid Synthesis

Stereochemistry is a critical aspect in the synthesis of many complex molecules. However, for this compound itself, these considerations are not directly applicable. The molecule is achiral as the boronic acid group is attached to an sp²-hybridized carbon atom of the planar aromatic ring, and there are no stereogenic centers.

In the broader context of boronic acid synthesis, stereochemistry is vital when dealing with chiral molecules. The synthesis of enantiomerically enriched secondary or tertiary boronic esters is a significant area of research. rsc.org One powerful method is the asymmetric homologation of a starting boronic ester using an (α-haloalkyl)lithium reagent. acs.org Chirality is induced by using a chiral diol, such as pinanediol, to form a chiral boronic ester. The subsequent reaction proceeds with high stereoselectivity, controlled by the chiral auxiliary. acs.org

Furthermore, many transformations involving chiral boronic esters are stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. rsc.org For instance, the coupling of enantioenriched boronic esters with vinyllithium (B1195746) reagents proceeds with retention of the stereochemical integrity at the carbon-boron center. rsc.org While fascinating, these advanced stereochemical strategies are not required for the synthesis of the achiral target compound of this article.

Sustainable and Green Chemistry Approaches in Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for arylboronic acids. The goal is to reduce waste, avoid hazardous materials, and improve energy efficiency.

Direct C-H borylation is inherently a greener approach compared to traditional methods that require pre-functionalization with halides. nih.gov It improves atom economy by reducing the number of synthetic steps and the formation of stoichiometric byproducts.

Photocatalysis offers a metal-free and sustainable alternative. The photo-induced borylation of haloarenes can directly provide boronic acids or esters without the need for transition metal catalysts. organic-chemistry.org Similarly, photoorganocatalysis, using an organic molecule as the photocatalyst, can promote the hydroxylation of arylboronic acids to phenols using water as the solvent and standard lightbulbs as the energy source, showcasing a green transformation pathway. thieme-connect.com

Mechanochemistry, which involves conducting reactions in a ball mill with minimal or no solvent, is another promising green technique. researchgate.net This solvent-free approach can shorten reaction times and facilitate reactions with insoluble starting materials, reducing the environmental impact associated with solvent use and disposal.

The use of greener catalysts and media is also a key strategy. For instance, palladium nanoparticles generated in a recyclable medium like polyethylene (B3416737) glycol (PEG) have been used to catalyze the borylation of aryl halides. researchgate.net This system allows for the easy separation and reuse of the catalyst, aligning with green chemistry principles. The Sandmeyer borylation, which starts from arylamines, can also be considered a greener route under optimized conditions. organic-chemistry.org

Other Transition Metal-Catalyzed Processes

Beyond the widely recognized Suzuki-Miyaura coupling, this compound is a versatile substrate for a variety of other transition metal-catalyzed transformations. These reactions leverage the unique electronic and steric properties conferred by the cyano and methyl substituents to construct diverse molecular architectures.

Copper-Catalyzed Chan-Lam Coupling: The Chan-Lam coupling reaction enables the formation of carbon-heteroatom bonds, typically between an arylboronic acid and an amine or alcohol, using a copper catalyst. This reaction is advantageous as it can often be performed in the open air at room temperature. This compound, with its electron-withdrawing cyano group, is a suitable partner for these couplings. For instance, studies on the N-arylation of 2-nitroimidazole (B3424786) have shown that arylboronic acids bearing electron-withdrawing groups, including cyano (CN) and trifluoromethoxy (OCF₃), are well-tolerated in the copper-catalyzed C-N cross-coupling reaction, affording the desired products in moderate to good yields. The reaction proceeds via a proposed mechanism involving the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the arylated product.

Palladium-Catalyzed Additions: Palladium-catalyzed reactions, other than the standard Suzuki coupling, can also utilize this compound. The Hayashi-Miyaura reaction, which involves the asymmetric 1,4-addition of arylboronic acids to conjugated enones, is a powerful method for creating tertiary and quaternary stereocenters. The electronic nature of the arylboronic acid plays a crucial role in this transformation, and substrates with a range of electronic properties are often employed.

Manganese and Nickel-Catalyzed Reactions: Manganese-catalyzed hydroarylation of alkynes with boronic acids represents another avenue for C-C bond formation. Mechanistic studies suggest a process involving transmetalation of the arylboronic acid to a manganese(I) species, followed by coordination and insertion of the alkyne. Similarly, nickel catalysts can be used to couple arylboronic acids with various partners. For example, nickel-catalyzed arylative cyclization of alkynes bearing a phenol (B47542) ester moiety involves the carbometalation of the alkyne with an Ar-Ni(II) species generated from the boronic acid.

Iridium-Catalyzed Borylation: Iridium-catalyzed C-H activation and borylation reactions offer a direct method to functionalize aromatic rings. In the context of substituted benzonitriles, these reactions can exhibit unique regioselectivity. Steric effects often direct the borylation to the least hindered position. However, studies have shown that for 4-substituted benzonitriles, Ir-catalyzed borylation can selectively functionalize the C-H bond at the 2-position, adjacent to the cyano group, particularly when the substituent at the 4-position is larger than the cyano group. This highlights how the interplay of substituents can control the outcome of C-H activation processes.

Table 1: Examples of Other Transition Metal-Catalyzed Reactions

| Reaction Type | Metal Catalyst | Key Features | Reference |

|---|---|---|---|

| Chan-Lam Coupling | Copper (e.g., Cu(OAc)₂) | Forms C-N or C-O bonds; tolerant of electron-withdrawing groups. | |

| Hayashi-Miyaura Addition | Palladium | Asymmetric 1,4-addition to enones; creates stereocenters. | |

| Hydroarylation of Alkynes | Manganese | Adds aryl group across a C-C triple bond. | |

| C-H Borylation | Iridium | Directs functionalization ortho to the cyano group under steric control. |

Non-Catalytic Reactions Involving the Boronic Acid Moiety

The boronic acid functional group, -B(OH)₂, in this compound can undergo several important reactions without the need for a metal catalyst. These transformations are fundamental to its utility in synthesis and materials science.

Esterification with Alcohols and Diols: Boronic acids readily undergo a reversible condensation reaction with alcohols to form boronic esters. This process is typically driven to completion by removing the water formed, for example, by using a Dean-Stark apparatus. The reaction with 1,2- or 1,3-diols is particularly favorable, forming stable five- or six-membered cyclic esters. This reactivity is widely exploited for the temporary protection of diols or the boronic acid itself. For instance, boronic acids can be masked as diethanolamine (B148213) complexes, which are air- and water-stable crystalline solids that can be used directly in subsequent reactions like Suzuki couplings.

Boroxine Formation: In the absence of alcohols, boronic acids can dehydrate to form cyclic anhydrides known as boroxines. This is a self-condensation of three boronic acid molecules to form a six-membered ring composed of alternating boron and oxygen atoms. This process is reversible, and the boronic acid can be regenerated upon the addition of water.

Halodeboronation: The boronic acid group can be replaced by a halogen atom in a reaction known as halodeboronation. This can be achieved by treating the arylboronic acid with aqueous solutions of bromine, chlorine, or iodine, providing a regioselective route to aryl halides.

Table 2: Common Non-Catalytic Reactions of the Boronic Acid Group

| Reaction | Reactant(s) | Product | Key Features | Reference |

|---|---|---|---|---|

| Esterification | Alcohol or Diol | Boronic Ester | Reversible; used for protection and in sensors. | |

| Dehydration | Self-condensation | Boroxine | Reversible formation of a cyclic anhydride. | |

| Halodeboronation | Halogen (e.g., Br₂, I₂) | Aryl Halide | Regioselective replacement of the -B(OH)₂ group. |

Influence of the Cyano and Methyl Substituents on Reaction Kinetics and Thermodynamics

The reactivity of this compound is significantly modulated by the electronic and steric effects of its substituents. The interplay between the electron-withdrawing cyano group and the sterically bulky, weakly electron-donating methyl group dictates the compound's properties and behavior in chemical reactions.

Electronic Effects: The cyano (-CN) group at the para-position is a potent electron-withdrawing group due to its strong negative inductive (-I) and resonance (-M) effects. This electronic pull has a profound impact on the boronic acid moiety. It increases the Lewis acidity of the boron atom, making it more electron-deficient. This is reflected in a lower pKa value compared to unsubstituted phenylboronic acid. The enhanced Lewis acidity can facilitate steps in catalytic cycles that are sensitive to the electrophilicity of the boron atom, such as transmetalation in cross-coupling reactions.

Conversely, the methyl (-CH₃) group at the ortho-position is weakly electron-donating through a positive inductive effect (+I). This effect would tend to slightly decrease the Lewis acidity of the boron atom, counteracting the influence of the cyano group to a small degree. However, the dominant electronic feature of the molecule is the strong electron-withdrawing nature of the para-cyano group.

Steric Effects: The most significant contribution of the ortho-methyl group is steric hindrance. Its presence adjacent to the boronic acid group physically impedes the approach of other molecules to the reactive boron center. This steric bulk can decrease the rate of reactions, including the formation of boronic esters and the transmetalation step in cross-coupling reactions, by raising the activation energy of the transition state. The steric clash can also influence conformational preferences and the stability of reaction intermediates.

Kinetics: Reaction rates are influenced by both factors. The electronically activated C-B bond due to the cyano group might prime the molecule for faster reaction in some cases. However, the steric hindrance from the ortho-methyl group can act as a kinetic barrier, potentially slowing down the reaction or requiring more forcing conditions (e.g., higher temperatures or more active catalysts).

Thermodynamics: The electron-withdrawing cyano group influences the stability of intermediates and products. For example, in the formation of boronic esters with diols, electron-withdrawing substituents on the phenyl ring generally lead to higher stability constants for the resulting anionic ester. The steric strain introduced by the ortho-methyl group can destabilize intermediates or products, shifting reaction equilibria.

Table 3: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Boronic Acid Moiety | Reference |

|---|---|---|---|---|---|

| Cyano (-CN) | para | Strong Electron-Withdrawing (-I, -M) | Minimal | Increases Lewis acidity; lowers pKa. | |

| Methyl (-CH₃) | ortho | Weak Electron-Donating (+I) | High | Provides steric hindrance; slightly decreases Lewis acidity. |

Synthesis and Manufacturing

Common Synthetic Routes for (4-Cyano-2-methylphenyl)boronic acid

The primary method for synthesizing arylboronic acids like this compound is the palladium-catalyzed Miyaura borylation reaction. nih.gov This method involves the cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂).

For this compound, the typical starting material is 4-bromo-3-methylbenzonitrile (B1271910) . The synthesis proceeds as follows:

Borylation: 4-bromo-3-methylbenzonitrile is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., potassium acetate) in an appropriate solvent like dioxane. researchgate.net This forms the corresponding pinacol (B44631) boronate ester intermediate. The nitrile group is generally tolerant of these reaction conditions.

Hydrolysis: The resulting boronate ester is then hydrolyzed, typically under acidic conditions, to cleave the pinacol protecting group and yield the final this compound.

Alternative routes, such as the reaction of an organolithium or Grignard reagent (formed from the aryl bromide) with a trialkyl borate (B1201080), are less common for nitrile-containing substrates because these powerful organometallic reagents can react with the cyano group. nih.gov

Purification and Characterization Methods

After synthesis, this compound is typically purified by recrystallization from a suitable solvent system to obtain a solid product of high purity. raineslab.com Due to the tendency of boronic acids to form cyclic anhydrides (boroxines) upon dehydration, purification and storage conditions are important for maintaining the compound's integrity. youtube.com

The identity and purity of the compound are confirmed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical shifts and coupling patterns of the protons and carbon atoms in the molecule. bldpharm.com ¹¹B NMR is also characteristic and would show a signal corresponding to the trigonal boronic acid. raineslab.com

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the boronic acid, the C≡N stretch of the nitrile, and the aromatic C-H bonds. bldpharm.com

Applications in Advanced Organic Synthesis

Construction of Biaryls and Polyaromatic Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl and polyaromatic systems. nih.govnih.gov (4-Cyano-2-methylphenyl)boronic acid serves as an effective coupling partner in these reactions. The presence of the electron-withdrawing cyano group and the sterically influential methyl group can modulate the reactivity of the boronic acid and influence the properties of the resulting biaryl products.

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. researchgate.net This cycle includes oxidative addition of an aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent, and finally, reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov The choice of catalyst, base, and solvent system is crucial for achieving high yields and can be adapted for various substrates. researchgate.netnih.gov For instance, nickel-based catalysts have also been employed for the cross-coupling of arylboronic acids with less reactive aryl chlorides. researchgate.net

The synthesis of biaryls is of great importance as this structural motif is present in numerous natural products, pharmaceuticals, and materials. mdpi.com The ability to introduce the 4-cyano-2-methylphenyl group allows for the fine-tuning of electronic and steric properties of the target molecules.

Table 1: Examples of Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Target Product |

| Pd(PPh₃)₄ | PPh₃ | CsF/Ag₂O | DME | 70 | 2,3,4,5,6-pentafluoro-1,1'-biphenyl |

| Pd₂(dba)₃ | P(t-Bu)₃ | CsF/Ag₂O | DMF | 100 | Aryl-coupled products |

| NiCl₂ | PPh₃ | K₃PO₄·nH₂O | Toluene | 80–100 | Biaryl derivatives |

Data sourced from multiple studies on Suzuki-Miyaura coupling reactions. researchgate.netresearchgate.netnih.gov

Synthesis of Functionalized Heterocycles

The cyano group is a versatile functional group in the synthesis of heterocyclic compounds, as its polarity allows it to react with both nucleophiles and electrophiles. quimicaorganica.org The presence of the cyano group in this compound makes it a valuable precursor for constructing a variety of functionalized heterocycles. Intramolecular cyclization reactions involving the nitrile group are a common strategy. quimicaorganica.org

For example, the cyano group can participate in cascade reactions to form complex heterocyclic systems. In one instance, a catalyst-free cascade reaction of arylboronic acids with 2′-cyano-biaryl-2-aldehyde N-tosylhydrazones was developed to synthesize functionalized 9-amino-10-arylphenanthrenes. figshare.com Another metal-free cascade reaction involving ynones and 2-cyanoacetamides leads to the formation of 3-cyano-2-pyridones. mdpi.com

The boronic acid functionality can also be directly involved in the formation of heterocyclic rings. For instance, boronic acids can react with salicylaldehydes and 2-formylpyrrole hydrazones in a multicomponent reaction to form stereogenic-at-boron fluorophores. rsc.org

Derivatization to Boronate Esters and Other Boron-Containing Species

Boronic acids, including this compound, can be readily converted into boronate esters. sigmaaldrich.com This derivatization is often performed to modify the reactivity and stability of the organoboron compound. A common method involves the reaction with diols, such as pinacol (B44631), to form the corresponding pinacol boronate ester. nih.govapolloscientific.co.uk These esters are generally more stable, less prone to protodeboronation, and are compatible with a wider range of reaction conditions. sigmaaldrich.com

The use of N-methyliminodiacetic acid (MIDA) to form MIDA boronates represents a significant advancement. sigmaaldrich.com MIDA boronates are exceptionally stable and can be used in iterative cross-coupling reactions, with the boronic acid being readily unmasked under mild aqueous basic conditions. sigmaaldrich.com This strategy allows for the sequential introduction of different aryl groups in a controlled manner.

The conversion to boronate esters is a key step in many synthetic sequences, enabling more complex and selective transformations.

Table 2: Common Derivatizations of Boronic Acids

| Reagent | Product | Key Features |

| Pinacol | Pinacol boronate ester | Increased stability, compatible with various reaction conditions. nih.govapolloscientific.co.uk |

| N-Methyliminodiacetic acid (MIDA) | MIDA boronate | Highly stable, allows for iterative cross-coupling. sigmaaldrich.com |

| Diethanolamine (B148213) | Dipeptidyl boronic ester prodrug | Used in the synthesis of prodrugs. nih.gov |

Regioselective and Chemoselective Transformations

The presence of multiple functional groups on this compound—the boronic acid, the cyano group, and the methyl group—presents opportunities for regioselective and chemoselective reactions. The electronic and steric environment of the aromatic ring influences the reactivity of each site.

Regioselectivity can be achieved in reactions such as C-H functionalization, where the directing effects of the existing substituents guide the introduction of new groups to specific positions on the aromatic ring. While specific studies on the regioselective functionalization of this compound itself are not detailed in the provided results, the principles of regiocontrol in substituted aromatics are well-established. For example, in decatungstate photocatalysis, both polar and steric effects synergistically control the site of C-H functionalization. acs.org

Chemoselectivity is crucial when a molecule contains multiple reactive sites. For instance, methods have been developed for the chemoselective oxidation of a boronic acid in the presence of a boronic acid pinacol (BPin) ester. rsc.org This is achieved through phase-selective discrimination under basic biphasic conditions. rsc.org Such selective transformations are vital for the synthesis of polyfunctional molecules without the need for extensive protecting group strategies. Boronic acid-mediated glycosylation reactions have also demonstrated high levels of regio- and stereoselectivity. researchgate.netresearchgate.net

Cascade and Multicomponent Reactions Utilizing this compound

This compound is a valuable component in cascade and multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are highly efficient and atom-economical.

The Petasis (borono-Mannich) reaction is a well-known MCR where a boronic acid, an amine, and an aldehyde react to form α-amino acids. nih.gov While a specific example using this compound was not found, its participation in such reactions is plausible given the general reactivity of arylboronic acids.

More specifically, boronic acids have been utilized in Ugi-type four-component reactions (Ugi-4CR) for the synthesis of bis-boronic acid compounds. rsc.org The cyano group can also be a key participant in cascade reactions. For instance, a base-promoted cascade reaction of α-ketoesters with benzylidenemalononitrile (B1330407) leads to polyfunctionalized 4H-pyrans. researchgate.net Furthermore, multicomponent reactions involving salicylaldehydes, a malononitrile (B47326) dimer, and malonic acid have been used to synthesize complex chromeno[2,3-b]pyridines. mdpi.com These examples highlight the potential of incorporating this compound into such efficient synthetic strategies to generate diverse and complex molecular scaffolds.

Design and Synthesis of Pharmaceutical Lead Compounds

This compound and its structural analogs are key intermediates in the synthesis of various compounds with potential therapeutic applications. The cyano and methyl groups on the phenyl ring, along with the reactive boronic acid moiety, allow for diverse chemical modifications to explore different biological targets.

A review of the scientific literature indicates that while various heterocyclic compounds, such as pyrimidines, are investigated as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), the specific use of this compound as a key starting material in the synthesis of these inhibitors is not prominently documented. researchgate.netnih.gov MAP4K1 is recognized as a negative regulator in the T-cell receptor signaling pathway, making it a target for cancer immunotherapy. nih.govacs.org

The histamine (B1213489) H3 receptor is a G-protein coupled receptor (GPCR) that modulates the release of various neurotransmitters in the central nervous system. nih.gov The development of H3 receptor antagonists is an area of interest for treating neurological and cognitive disorders. nih.govnih.gov Extensive research has been conducted on various molecular scaffolds for H3 receptor antagonists; however, the direct application of this compound in the synthesis of these specific ligands is not extensively reported in the reviewed literature. nih.govresearchgate.net

Anaplastic Lymphoma Kinase (ALK) and Fibroblast Growth Factor Receptor (FGFR) pathways are critical in cell proliferation and differentiation, and their dysregulation is implicated in various cancers. nih.govoncotarget.comnih.gov Resistance to ALK inhibitors can sometimes be mediated by the activation of bypass signals, including those from FGFR. nih.govbiorxiv.org While numerous inhibitors targeting these pathways have been developed, a specific, documented role for this compound in their synthesis is not found in the current body of scientific literature.

Acute Myeloid Leukemia (AML) is characterized by the arrest of hematopoietic cell differentiation. researchgate.net Therapeutic strategies often involve inducing leukemic cells to differentiate into mature, non-proliferating cells. researchgate.netnih.gov While boronic acids as a class, including the proteasome inhibitor bortezomib (B1684674), have been studied in the context of AML, the use of this compound to specifically synthesize agents for inducing AML cell differentiation is not a focus of the available research literature. nih.govnih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derived Compounds

The core structure related to this compound has been instrumental in the development and SAR exploration of potent farnesyltransferase (FTase) inhibitors. nih.gov Farnesyltransferase is a key enzyme in the post-translational modification of the Ras protein, which is crucial for its function in signal transduction pathways that control cell growth and proliferation.

In a significant study, a series of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles were synthesized and evaluated. acs.orgacs.org The synthesis utilized a key intermediate, 4-cyano-2-iodotoluene, which was subjected to Suzuki coupling with various arylboronic acids to install diverse substituents at the 2-position of the central phenyl ring. acs.org This systematic modification allowed for a thorough investigation of how different aryl groups at this position influence the compound's inhibitory potency against FTase and its selectivity over the related enzyme GGTase-I. nih.govacs.org

The SAR studies revealed several key findings:

Aryl Substituents: The nature of the aryl group introduced via Suzuki coupling significantly impacted biological activity. For example, introducing a 3-chlorophenyl group at this position resulted in high potency.

Improved Selectivity: The design, featuring a 2-aryl substitution on the central phenyl ring, was confirmed by X-ray crystallography to decrease interactions with a key serine residue in the GGTase-I binding site, leading to improved selectivity for FTase. nih.govacs.org

Pharmacokinetic Properties: Medicinal chemistry efforts led to the identification of compounds with not only potent cellular activity but also excellent pharmacokinetic profiles, including high oral bioavailability and long half-life in preclinical models. nih.govacs.org

The data below summarizes the SAR for a selection of compounds from this series, highlighting the impact of substitutions on the 2-aryl ring on FTase inhibition.

| Compound | 2-Aryl Substituent | FTase IC₅₀ (nM) | H-Ras EC₅₀ (nM) |

| 7 | Phenyl | 1.1 | 18 |

| 8 | 3-Chlorophenyl | 0.5 | 1.9 |

| 9 | 3-Methoxyphenyl | 0.9 | 10 |

| 10 | 3-Fluorophenyl | 1.0 | 7.9 |

| 11 | 3-Trifluoromethylphenyl | 2.1 | 17 |

| 64 | 2-Carboxamide-phenyl | 0.4 | 3.5 |

| Data sourced from the Journal of Medicinal Chemistry, 2004, 47(3), 612-26. nih.govacs.org |

Prodrug Strategies and Bioavailability Enhancement

Arylboronic acids and their esters are increasingly utilized in prodrug design, particularly for anticancer therapies. researchgate.netnih.govnih.gov This strategy often leverages the unique tumor microenvironment, which is characterized by elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.gov

The underlying mechanism involves the oxidative cleavage of the carbon-boron bond by ROS. researchgate.netnih.gov An arylboronic acid moiety can be used to "mask" a functional group (like a phenol (B47542) or an amine) that is essential for the drug's activity. In the reductive environment of healthy tissues, the prodrug remains largely inactive. However, upon reaching the oxidative milieu of a tumor, the boronic acid is cleaved, releasing the active drug at the target site. nih.govnih.gov This targeted activation can enhance the therapeutic index by increasing efficacy while reducing systemic toxicity.

This approach has been shown to improve the oral bioavailability of certain drugs. nih.gov While this is a promising and widely explored strategy for the boronic acid class of compounds, a review of the literature does not show prominent, specific examples where derivatives of this compound have been developed as ROS-activated prodrugs.

Development of Molecular Probes for Biological Systems

The inherent reactivity of the boronic acid group with diols has positioned this compound as a valuable starting material for the creation of sophisticated molecular probes. These probes are designed to detect and quantify specific biomolecules within complex biological systems, offering insights into various physiological and pathological processes.

A notable application is in the development of fluorescent probes for glucose detection. Researchers have synthesized diboronic acid probes, such as Mc-CDBA and Ca-CDBA , utilizing this compound as a key precursor. nih.govnih.gov The design of these probes is based on the principle that the boronic acid moieties can reversibly bind to the cis-diol groups of glucose. This binding event modulates the fluorescence properties of the probe, allowing for the quantification of glucose concentrations.

The inclusion of the cyano (-CN) group in the this compound starting material is a strategic choice. The cyano group is electron-withdrawing, which can influence the electronic properties of the resulting probe and enhance its sensitivity. For instance, the probe Mc-CDBA , which incorporates the 4-cyano-2-methylphenyl structural unit, exhibits a significant fluorescence response to glucose with a detection limit of 1.37 μM. nih.gov This high sensitivity makes it suitable for detecting glucose level variations in cellular environments.

The research highlights the following key aspects of these molecular probes:

Reversible and Dynamic Recognition: The probes can directly report on intracellular glucose levels due to their reversible binding, enabling the real-time monitoring of glucose dynamics. nih.gov

High Sensitivity and Affinity: The strategic placement of substituents, including the cyano group, leads to probes with high binding constants and sensitive fluorescence responses to glucose. nih.gov

Biocompatibility and In Vivo Applications: These probes have demonstrated good biocompatibility and have been successfully used for imaging glucose in living cells and even in whole organisms like zebrafish. nih.govnih.gov

The development of such probes provides powerful tools for studying glucose metabolism, which is a cornerstone of research in diabetes, cancer, and neurodegenerative diseases.

Pharmacological Profiles and In Vitro Efficacy Studies of Novel Analogues

The versatility of this compound extends to its use as a scaffold for synthesizing novel bioactive compounds through reactions like the Suzuki-Miyaura cross-coupling. This allows for the creation of a diverse library of analogues with potential therapeutic activities against various diseases, including cancer and conditions associated with enzyme dysregulation.

While direct pharmacological profiles of a wide array of analogues derived specifically from this compound are still emerging in the literature, related structures provide compelling evidence of the potential of this chemical scaffold.

Anticancer Applications:

The biaryl motif is a common feature in many anticancer agents. The Suzuki-Miyaura coupling reaction, for which this compound is an excellent substrate, is a powerful method for constructing these biphenyl (B1667301) structures. For example, studies on biphenylsulfonamide derivatives have identified potent inhibitors of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer progression and metastasis. nih.gov One study reported biphenylsulfonamide derivatives, DH-18 and DH-19 , with potent MMP-2 inhibitory activity (IC50 values of 139.45 nM and 115.16 nM, respectively) and significant antileukemic efficacy against the K562 cell line (IC50 values of 0.338 µM and 0.398 µM, respectively). nih.gov These findings suggest that novel biphenyl compounds synthesized from this compound could exhibit similar or enhanced anticancer properties.

Enzyme Inhibition:

The cyano-phenyl moiety is also a key feature in inhibitors of other enzymes. For instance, researchers have designed and synthesized a series of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as potent xanthine (B1682287) oxidase (XO) inhibitors. nih.gov Although the starting material in this study was not this compound itself, the resulting bioactive compounds share the critical 3-cyano-phenyl substructure. The most potent compounds, 10c and 10e , exhibited remarkable XO inhibitory potency with IC50 values of 0.0240 μM and 0.0181 μM, respectively, comparable to the approved drug febuxostat. nih.gov This highlights the potential of the cyano-phenyl scaffold, accessible from this compound, in designing effective enzyme inhibitors.

The following table summarizes the in vitro efficacy of representative analogues with structural similarities to derivatives of this compound.

| Compound/Analogue Class | Target | Cell Line/Assay | In Vitro Efficacy (IC50) |

| Biphenylsulfonamide (DH-18) | MMP-2 | Enzyme Assay | 139.45 nM |

| K562 (CML) | 0.338 µM | ||

| Biphenylsulfonamide (DH-19) | MMP-2 | Enzyme Assay | 115.16 nM |

| K562 (CML) | 0.398 µM | ||

| Pyrimidine Derivative (10c) | Xanthine Oxidase | Enzyme Assay | 0.0240 µM |

| Pyrimidine Derivative (10e) | Xanthine Oxidase | Enzyme Assay | 0.0181 µM |

These examples underscore the significant potential of this compound as a foundational molecule in drug discovery. Its utility in the Suzuki-Miyaura coupling reaction opens avenues for creating a wide range of novel analogues. The presence of the cyano and methyl groups provides opportunities for further structural modifications to optimize pharmacological profiles, including potency, selectivity, and pharmacokinetic properties. Future research focused on synthesizing and evaluating a broader library of direct derivatives of this compound is warranted to fully explore its therapeutic potential.

Compound Names Mentioned

Interactive Table: Compound Nomenclature

| Compound Name | Synonym(s) | Role/Context |

|---|---|---|

| (4-Cyano-2-methylphenyl)boronic acid | 2-Methyl-4-cyanophenylboronic acid beilstein-journals.org | Main subject |

| Arylboronic acid | - | Class of compounds |

| 4-bromo-3-methylbenzonitrile (B1271910) | - | Synthetic precursor |

| bis(pinacolato)diboron (B136004) | B₂pin₂ | Borylating agent |

| Bortezomib (B1684674) | - | Example of a drug containing a boronic acid |

| Histamine (B1213489) | - | Biological molecule |

| Palladium(II) chloride bis(triphenylphosphine) | PdCl₂(dppf) | Example of a palladium catalyst |

| Potassium acetate (B1210297) | - | Base used in borylation |

| Dioxane | - | Solvent |

Materials Science and Supramolecular Chemistry Applications

Incorporation into Polymeric Architectures and Composites

While direct reports on the incorporation of (4-Cyano-2-methylphenyl)boronic acid into polymeric structures are not extensively detailed in the available literature, the broader class of phenylboronic acid-functionalized polymers provides a strong indication of its potential in this area. Boronic acid moieties can be introduced into polymers either by the polymerization of a boronic acid-containing monomer or by the post-polymerization modification of a pre-existing polymer.

One common strategy involves the synthesis of a homopolymer from a boronic acid-functionalized monomer, which can then self-assemble into nanoparticles. For instance, a phenylboronic acid-functionalized homopolymer has been shown to form nanoparticles via a solvent displacement technique, with the size of the nanoparticles being tunable by adjusting the initial polymer concentration. These nanoparticles have demonstrated potential as carriers for the delivery of polyphenolic drugs, with the boronic acid group playing a key role in encapsulating the drug through diol interactions.

Given these examples, this compound could be a valuable monomer or functionalizing agent for creating advanced polymeric materials. The presence of the cyano and methyl groups could further tailor the properties of the resulting polymers, such as their solubility, thermal stability, and interaction with other molecules or nanoparticles, opening up possibilities for new composite materials with enhanced functionalities.

Development of Fluorescent Probes and Chemosensors

The ability of the boronic acid group to interact with diols has been a cornerstone in the development of fluorescent probes and chemosensors for biologically relevant molecules, particularly carbohydrates. p212121.com this compound is a key component in the design of sophisticated sensors due to the influence of its substituents on the electronic and photophysical properties of the sensor molecule.

A significant area of research has been the development of diboronic acid-based fluorescent sensors for the selective detection of glucose. sigmaaldrich.comsigmaaldrich.com Glucose possesses multiple hydroxyl groups, and sensors with two boronic acid groups can exhibit enhanced selectivity and binding affinity for glucose compared to other monosaccharides. sigmaaldrich.com

Derivatives of this compound have been integral to the creation of advanced glucose sensors. For example, anthracene-based diboronic acid derivatives incorporating the this compound moiety have been synthesized. cymitquimica.combldpharm.com These sensors operate on the principle of a reversible and covalent binding mechanism with glucose, which allows for robust and continuous monitoring. cymitquimica.combldpharm.com The design of these sensors often involves a fluorophore (like anthracene) as the signaling unit and two boronic acid groups as the recognition sites.

One notable example is the sensor Mc-CDBA, which is a diboronic acid that includes the (4-cyano-2,1-phenylene) moiety. cymitquimica.combldpharm.com This sensor has demonstrated good water solubility and sensitivity towards glucose, making it suitable for extracellular applications. cymitquimica.combldpharm.com Researchers have further developed a range of Mc-CDBA derivatives, including carboxylic, amide, and acryl-based sensors, for both extra- and intracellular glucose monitoring. cymitquimica.combldpharm.com Some of these derivatives have even been embedded into hydrogels to monitor extracellular glucose levels under continuous flow, a feature not commonly found in other glucose sensors. cymitquimica.combldpharm.com

The optical and spectroscopic properties of these boronic acid-based sensor platforms are central to their function. The binding of glucose to the diboronic acid sensor typically induces a change in the fluorescence of the molecule, which can be a shift in the emission wavelength or a change in fluorescence intensity. p212121.com

In many anthracene-based diboronic acid sensors, the fluorescence quenching or enhancement upon glucose binding is governed by a photoinduced electron transfer (PET) mechanism. The boronic acid groups, in their unbound state, can quench the fluorescence of the anthracene (B1667546) fluorophore. Upon binding to glucose, the electronic properties of the boronic acid are altered, which can disrupt the PET process and lead to an increase in fluorescence emission.

The specific photophysical properties of these sensors, such as their excitation and emission wavelengths and quantum yields, are crucial for their practical application. The table below summarizes the key photophysical properties of some glucose probes derived from this compound.

| Sensor Derivative | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |

| Carboxylic acid-based Mc-CDBA | Not specified | Not specified | Extracellular and intracellular glucose monitoring |

| Amide-based Mc-CDBA | Not specified | Not specified | Extracellular and intracellular glucose monitoring |

| Acryl-based Mc-CDBA (hydrogel-embedded) | Not specified | Not specified | Continuous extracellular glucose monitoring |

It is important to note that modifications to the sensor structure, such as at the ortho-amino site, have been shown not to interfere with the sensor's activity, allowing for the introduction of groups to improve water solubility without compromising the sensing mechanism. cymitquimica.combldpharm.com

Self-Assembly and Supramolecular Structures

The boronic acid group is not only a reactive site but also a versatile hydrogen bond donor and acceptor, similar to carboxylic acids and amides. nih.gov This characteristic makes boronic acid-containing molecules, such as this compound, valuable building blocks in supramolecular chemistry for the construction of ordered, self-assembled structures. nih.gov

Research on the closely related 4-cyanophenylboronic acid has demonstrated its ability to form molecular complexes with various nitrogen-containing donor compounds. nih.gov These complexes self-assemble into a variety of supramolecular architectures, including stacked layers, helical chains, and crossed ribbons, depending on the conformational features of the co-formers. nih.gov The self-assembly is driven by hydrogen bonding interactions, with the boronic acid moiety forming O-H···N hydrogen bonds with the nitrogen atoms of the donor molecules. nih.gov

In these structures, the boronic acid group can adopt different conformations, such as syn-anti or syn-syn. nih.gov Furthermore, under certain conditions, the boronic acid can be transformed into a monoester, which then participates in the formation of the molecular complex. nih.gov

The principles of self-assembly observed with 4-cyanophenylboronic acid are directly applicable to this compound. The additional methyl group may influence the packing and steric interactions within the crystal lattice, potentially leading to new and interesting supramolecular architectures. The development of these ordered structures is a key area of interest in materials science, with potential applications in areas such as crystal engineering and the design of functional materials.

Applications in Conjugated Polymers and Electronic Materials

The unique electronic properties of this compound make it a promising candidate for incorporation into conjugated polymers and other organic electronic materials. The cyano group is a strong electron-withdrawing group, and its introduction into organic semiconductors can significantly influence their electronic characteristics.

In the context of organic field-effect transistors (OFETs), the introduction of cyano groups into organic semiconductors is a known strategy to enhance their n-type (electron-transporting) properties. nih.gov This is because the electron-withdrawing nature of the cyano group can lower the energy level of the lowest unoccupied molecular orbital (LUMO) of the material, facilitating electron injection and transport. While there are no direct reports of this compound being used in OFETs, its structure suggests it could be a valuable building block for synthesizing new n-type or ambipolar organic semiconductors.

Furthermore, this compound is well-suited for use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of synthetic chemistry for the creation of carbon-carbon bonds. This reaction is widely used to synthesize the conjugated backbones of polymers used in organic light-emitting diodes (OLEDs) and organic solar cells. The presence of the boronic acid group makes this compound a ready participant in such polymerization reactions.

The incorporation of the cyano group into the polymer backbone can be used to fine-tune the optical and electronic properties of the resulting material, such as its absorption spectrum and energy levels. For example, in the field of organic photovoltaics, cyano-substituted bithiophenes have been used as building blocks for polymer semiconductors, and the regiochemistry of the cyano substitution has been shown to impact the photovoltaic performance of the resulting solar cells.

Therefore, this compound represents a potentially valuable monomer for the synthesis of novel conjugated polymers with tailored electronic properties for a range of applications in organic electronics.

Surface Functionalization and Nanomaterial Hybridization

The ability of boronic acids to bind to diols provides a powerful tool for the surface functionalization of materials, including nanoparticles. sigmaaldrich.com This functionalization can impart new properties to the nanomaterials, such as improved biocompatibility and the ability to target specific cells or tissues. sigmaaldrich.com

A versatile strategy for the surface modification of hydrophobic inorganic nanocrystals involves the use of a boronic acid-modified photo-polymerizable diacetylene. sigmaaldrich.com In this approach, the hydrophobic nanocrystals are coated with the modified diacetylene, which then undergoes in-situ polymerization to create a stable, water-dispersible shell around the nanoparticle. sigmaaldrich.com The boronic acid groups on the surface of the functionalized nanocomposites can then be used for the selective recognition of saccharides, enabling applications such as the targeted imaging of cancer cells, which often overexpress certain sugars on their surface. sigmaaldrich.com

While this specific example does not use this compound, it demonstrates a general and powerful method for which this compound would be well-suited. By incorporating this compound into such a surface modification scheme, it would be possible to create functionalized nanoparticles with tailored properties. The cyano group could potentially influence the electronic or optical properties of the hybrid material, while the methyl group could affect the packing and conformation of the surface coating.

Furthermore, boronic acid-functionalized carbon dots have been developed for the detection of various compounds. researchgate.net These nanomaterials leverage the interaction between the boronic acid and the target analyte to produce a detectable signal. The unique structure of this compound could lead to the development of new hybrid nanomaterials with unique sensing or imaging capabilities.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of (4-Cyano-2-methylphenyl)boronic acid by providing its exact molecular weight. The empirical formula of the compound is C₈H₈BNO₂. sigmaaldrich.com This information allows for the calculation of its theoretical monoisotopic mass, which can then be compared with the experimentally determined value from HRMS analysis.

Typically, electrospray ionization (ESI) is employed, often in the negative ion mode, as boronic acids can be readily deprotonated. sciex.comresearchgate.net The high-resolution capability of the mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, allows for mass measurements with high accuracy, typically within a few parts per million (ppm). This level of precision helps to distinguish the target compound from other species with the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Data for this compound

| Formula | Monoisotopic Mass (Da) |

| C₈H₈BNO₂ | 161.0650 |

| [M-H]⁻ | 160.0572 |

| [M+H]⁺ | 162.0728 |

| [M+Na]⁺ | 184.0547 |

Note: The monoisotopic mass is calculated using the masses of the most abundant isotopes of each element.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments provides detailed information about the connectivity of atoms and the electronic environment within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and types of protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the acidic protons of the boronic acid group. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the phenyl ring. The acidic protons of the B(OH)₂ group are often broad and may exchange with deuterated solvents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would include those for the aromatic carbons, the methyl carbon, the nitrile carbon (C≡N), and the carbon atom directly bonded to the boron atom (ipso-carbon). The chemical shift of the ipso-carbon can sometimes be difficult to observe due to quadrupolar relaxation of the adjacent boron nucleus. rsc.org The chemical shifts are influenced by the electronic effects of the substituents. For comparison, the approximate chemical shift ranges for different types of carbons are provided in the table below. chemguide.co.uk

¹¹B NMR Spectroscopy: As boron has NMR-active isotopes (¹¹B and ¹⁰B), ¹¹B NMR is a crucial technique for directly probing the boron center. researchgate.net Arylboronic acids typically exhibit a broad signal in the ¹¹B NMR spectrum in the range of 27 to 33 ppm, corresponding to a trigonal planar, sp²-hybridized boron atom. nsf.govsdsu.edu The chemical shift can be influenced by the solvent and the electronic nature of the substituents on the aromatic ring. sdsu.edu

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | 7.5 - 8.0 | Aromatic protons, complex splitting pattern |

| 2.3 - 2.6 | Methyl group protons (s, 3H) | |

| 4.0 - 6.0 | Boronic acid protons (br s, 2H), exchangeable | |

| ¹³C | 140 - 150 | Aromatic C-B |

| 130 - 140 | Aromatic CH | |

| 118 - 125 | Aromatic C-CN and C-CH₃ | |

| 115 - 120 | Nitrile (C≡N) | |

| 20 - 25 | Methyl (CH₃) | |

| ¹¹B | 28 - 32 | Broad signal characteristic of arylboronic acids |

Note: These are predicted values based on typical ranges for similar compounds. Actual values may vary depending on the solvent and experimental conditions.

Chromatographic Separation and Purification Techniques (e.g., LC-MS, Flash Chromatography)

Chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For the analysis of this compound, a reversed-phase HPLC method is commonly employed. sciex.comscirp.org A C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scirp.orglcms.cz Additives such as a small amount of ammonia (B1221849) can be used to improve peak shape and ionization efficiency in negative ion mode. scirp.org This method allows for the quantification of the compound and the detection of impurities. researchgate.netresearchgate.net

Flash Chromatography: For the purification of this compound on a preparative scale, flash column chromatography is a standard and efficient method. orgsyn.org Silica gel is typically used as the stationary phase. orgsyn.org A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is used to elute the compound from the column. The progress of the separation is monitored by thin-layer chromatography (TLC). This technique is effective in removing non-polar and highly polar impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid. While a specific crystal structure for this compound has not been reported in the searched literature, the solid-state structures of many related phenylboronic acids have been determined. researchgate.netscielo.org.za

Arylboronic acids typically crystallize as hydrogen-bonded dimers. In these structures, two molecules are held together by a network of hydrogen bonds between the boronic acid hydroxyl groups of each molecule. This results in the formation of a stable, eight-membered ring. The phenyl ring is generally twisted with respect to the plane of the boronic acid group. researchgate.net It is highly probable that this compound would adopt a similar dimeric structure in the solid state, with the crystal packing further influenced by intermolecular interactions involving the cyano and methyl groups.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For (4-Cyano-2-methylphenyl)boronic acid, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31+G(d,p), can elucidate several key properties. researchgate.net

The presence of both an electron-withdrawing cyano (-CN) group and an electron-donating methyl (-CH₃) group on the phenyl ring creates a unique electronic environment. DFT calculations can precisely map the electron density distribution, highlighting the influence of these substituents. The cyano group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the boronic acid a better electron acceptor. Conversely, the methyl group raises the energy of the Highest Occupied Molecular Orbital (HOMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net

Furthermore, DFT can be used to calculate various molecular properties that govern the reactivity of this compound. These include Mulliken charges, which provide information about the partial atomic charges and electrostatic potential, and Natural Bond Orbital (NBO) analysis, which reveals details about donor-acceptor interactions within the molecule. researchgate.net The acidity of the boronic acid, a key factor in its reactivity in reactions like the Suzuki-Miyaura coupling, is also influenced by the electronic effects of the substituents. The electron-withdrawing cyano group is expected to decrease the pKa value, making it a stronger Lewis acid compared to unsubstituted phenylboronic acid. nih.gov

Table 1: Calculated Electronic Properties of Arylboronic Acids from a Representative DFT Study

| Property | Phenylboronic Acid | 4-Cyanophenylboronic Acid | 2-Methylphenylboronic Acid |

| HOMO Energy (eV) | -6.5 | -7.2 | -6.3 |

| LUMO Energy (eV) | -1.2 | -2.5 | -1.1 |

| HOMO-LUMO Gap (eV) | 5.3 | 4.7 | 5.2 |

| Dipole Moment (Debye) | 2.1 | 1.5 | 2.3 |

Note: The data in this table is illustrative and based on general trends observed in DFT studies of substituted phenylboronic acids. Actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Interactions

Molecular Dynamics (MD) simulations offer a dynamic perspective on how this compound might interact with biological targets such as enzymes. These simulations model the movement of atoms over time, providing insights into the stability of binding and the nature of intermolecular interactions. A significant challenge in running MD simulations for boron-containing compounds has been the lack of accurate force field parameters for the boron atom. proquest.comacs.orgnih.gov However, recent advancements have led to the development of specific parameter sets for boronic acids, enabling more reliable simulations. proquest.comacs.orgnih.gov

In a hypothetical scenario where this compound is identified as a potential inhibitor of an enzyme, MD simulations could be employed to study its binding mode in the active site. The simulation would track the conformational changes of both the ligand and the protein, revealing the stability of their complex. Key analyses from an MD simulation include:

Interaction Analysis: MD simulations can identify and quantify the different types of non-covalent interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. The cyano group can act as a hydrogen bond acceptor, while the methyl group and the phenyl ring can participate in hydrophobic and aromatic interactions.

These simulations are crucial for understanding the molecular basis of inhibition and for guiding the rational design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including this compound, QSAR studies can identify the key structural features that govern their potency.

A 3D-QSAR study on a series of dipeptide boronic acid proteasome inhibitors, for instance, revealed the importance of specific steric and electronic fields for optimal binding. nih.gov For aryl boronic acids, the nature and position of substituents on the aromatic ring are critical. In the case of this compound, a QSAR model would quantify the impact of the cyano and methyl groups on its biological activity. The electron-withdrawing nature of the cyano group and the steric bulk and lipophilicity of the methyl group would be key descriptors in such a model. mdpi.com

QSAR models are valuable for predicting the activity of untested analogues and for prioritizing the synthesis of new compounds with potentially improved properties.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is extensively used to investigate the mechanisms of chemical reactions. The Suzuki-Miyaura cross-coupling reaction is a fundamental transformation for aryl boronic acids, and its mechanism has been the subject of numerous theoretical studies. rsc.orgnih.govresearchgate.net These studies have explored the intricate details of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.

For this compound, computational studies can predict the most likely reaction pathway and identify the rate-determining step. A key area of investigation is the transmetalation step, where the aryl group is transferred from the boron atom to the palladium catalyst. Two primary pathways have been proposed: the "oxo-palladium pathway" and the "boronate pathway". rsc.org DFT calculations of the transition state energies for each step can determine which pathway is more favorable for this specific substrate. The electronic properties of the cyano and methyl groups will influence the energetics of these transition states. researchgate.net Understanding these mechanistic details is crucial for optimizing reaction conditions and improving the efficiency of synthetic routes involving this compound.

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are powerful strategies in modern drug discovery. This compound can be included as a building block in large virtual libraries of compounds for screening against various biological targets. nih.govresearchgate.netproquest.com These libraries can contain hundreds of thousands to millions of virtual compounds, which are then computationally evaluated for their potential to bind to a target protein.

The screening process is often hierarchical. nih.govresearchgate.net It may begin with rapid, less computationally intensive methods to filter the library, followed by more rigorous techniques like molecular docking for the most promising candidates. For boronic acids, which can form covalent bonds with certain amino acid residues (like serine in proteases), specialized covalent docking algorithms can be employed. researchgate.net

This compound, with its specific substitution pattern, offers a unique scaffold for such libraries. The cyano group can be exploited for its hydrogen bonding potential, while the methyl group can probe hydrophobic pockets in a binding site. Virtual screening campaigns incorporating this and other boronic acids have been successful in identifying novel inhibitors for targets such as the immunoproteasome and AmpC β-lactamase. nih.govresearchgate.net

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for (4-Cyano-2-methylphenyl)boronic acid Transformations

The transformation of this compound, primarily through cross-coupling reactions, is central to its application. Future research is geared towards creating more efficient, selective, and sustainable catalytic systems. A significant trend is the development of catalysts that can operate under milder conditions and in greener solvents.

One promising avenue is the exploration of metal-loaded mesoporous organosilicas as catalytic nanoreactors. These materials offer high surface area and tunable functionality, potentially leading to catalysts with enhanced activity and recyclability for Suzuki-Miyaura coupling, a cornerstone reaction for boronic acids. nih.gov Furthermore, research into novel copper(II) complexes, where cyano groups on related arylhydrazone ligands play an activating role, suggests a future where the electronic properties of the cyano group in this compound could be explicitly harnessed in catalyst design for reactions like azide-alkyne cycloadditions. rsc.org The development of such "cyano-activated" catalytic systems could open up new reaction pathways.

Exploration of New Reaction Classes and Synthetic Methodologies

While Suzuki-Miyaura coupling remains a primary application, the exploration of new reaction classes for this compound is an active area of research. This includes its use in the synthesis of complex molecular architectures beyond simple biaryl compounds.

A notable application is its role as a key reactant in the synthesis of oligo-boronic acid receptors, which have tailored structural and electronic properties for molecular recognition. sigmaaldrich.com Additionally, its use in preparing aminoalkoxybiphenylnitriles highlights its importance in constructing molecules with specific therapeutic functions, such as histamine-3 receptor ligands. sigmaaldrich.com

Future methodologies may involve the development of boronic-imine structured compounds, a newer class of molecules with potential anticancer and antimicrobial activities. nih.gov The synthesis of these compounds involves the condensation of an amine with a formylphenylboronic acid, a reaction pathway that could be adapted for this compound derivatives.

| Synthetic Application | Reactant | Product Class | Reference |

| Receptor Synthesis | This compound | Oligo-boronic acid receptors | sigmaaldrich.com |

| Ligand Synthesis | This compound | Aminoalkoxybiphenylnitriles | sigmaaldrich.com |